
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate
Vue d'ensemble
Description
(-)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate (MEPITC) is a naturally occurring isothiocyanate found in a variety of plants and vegetables. It is a non-toxic, non-volatile compound that has been studied for its potential medicinal properties. MEPITC has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in laboratory experiments to study its biochemical and physiological effects. The purpose of
Applications De Recherche Scientifique
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been studied for its potential medicinal properties. In laboratory experiments, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in laboratory experiments to study its biochemical and physiological effects. (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has also been studied for its potential use in the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease.
Mécanisme D'action
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been shown to interact with various cellular components, such as proteins, lipids, and nucleic acids, to modulate the expression of genes and proteins involved in inflammation, cell proliferation, and cell death. It has also been shown to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In laboratory experiments, it has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to modulate the expression of genes and proteins involved in inflammation, cell proliferation, and cell death. In addition, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been shown to inhibit the growth of certain cancer cell lines, as well as to possess anti-microbial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has several advantages for laboratory experiments. It is non-toxic and non-volatile, making it safe to use in the laboratory. In addition, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate in laboratory experiments. For example, it has a relatively short half-life, making it difficult to use in long-term experiments. In addition, it is not as potent as some other compounds, making it less effective for certain applications.
Orientations Futures
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has potential for use in the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease. Further research is needed to determine the efficacy of (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate in the treatment of these diseases. In addition, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has potential for use in the development of new drugs and drug delivery systems. Further research is needed to explore the potential of (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate in this area. Finally, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has potential for use in the development of new diagnostic tools and biomarkers. Further research is needed to explore the potential of (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate in this area.
Propriétés
IUPAC Name |
1-[(1R)-1-isothiocyanatoethyl]-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULNKVRCHBYJM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426983 | |
| Record name | AG-G-98288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate | |
CAS RN |
749261-39-0 | |
| Record name | AG-G-98288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



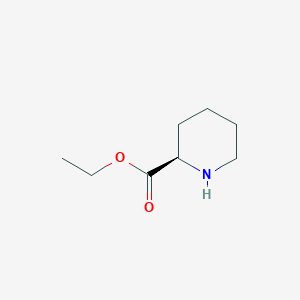

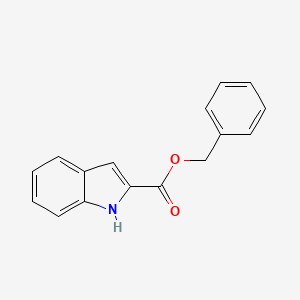

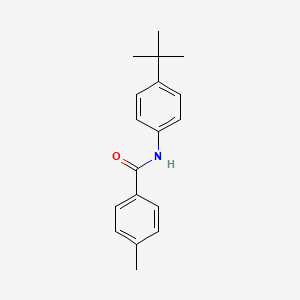
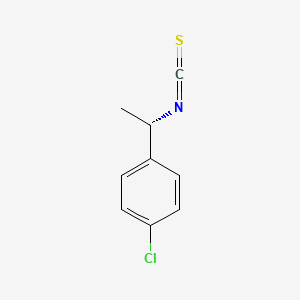
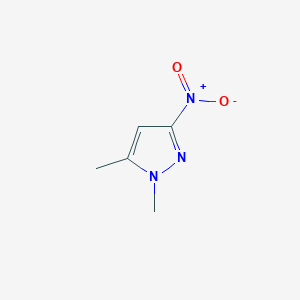
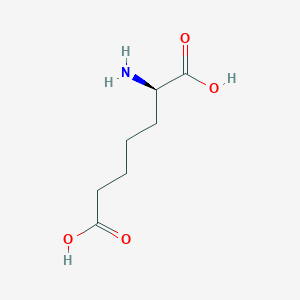
![(3S)-N-[2-(2,5-Dioxopyrrol-1-YL)ethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B1609547.png)



![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)
